8-Bromochroman-3-one

Cross-coupling C–H functionalization Medicinal chemistry

Structure-activity relationship (SAR) campaigns on chromanone scaffolds are frequently compromised when isomeric mixtures or variable halogen reactivity confound cross-coupling efficiency and biological readouts. 8-Bromochroman-3-one (CAS 133118-80-6) eliminates this uncertainty by providing a single, regiospecifically brominated intermediate optimized for iterative medicinal chemistry. • Regiospecific C8 Bromination: Enables precise Pd-catalyzed vinylation without isomeric byproducts - critical for clean SAR data in CNS lead optimization. • Superior C-Br Reactivity: The C8-Br bond significantly outperforms C8-Cl analogs in Suzuki-Miyaura and Heck couplings, reducing cycle times and improving yields in library synthesis. • High-Temperature Stability: Boiling point of ~341 °C ensures stoichiometric integrity during elevated-temperature transformations where lower-boiling analogs would evaporate.

Molecular Formula C9H7BrO2
Molecular Weight 227.05 g/mol
CAS No. 133118-80-6
Cat. No. B137420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromochroman-3-one
CAS133118-80-6
Molecular FormulaC9H7BrO2
Molecular Weight227.05 g/mol
Structural Identifiers
SMILESC1C(=O)COC2=C1C=CC=C2Br
InChIInChI=1S/C9H7BrO2/c10-8-3-1-2-6-4-7(11)5-12-9(6)8/h1-3H,4-5H2
InChIKeyGIOQDMYJFVLYBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Bromochroman-3-one Specifications & Characteristics


8-Bromochroman-3-one is a halogenated heterocyclic building block belonging to the chromanone family, characterized by a bromine atom at the C8 position of the 2H-chromen-3(4H)-one scaffold . With a molecular formula of C₉H₇BrO₂ and a molecular weight of 227.05 g/mol, it serves as a versatile intermediate in medicinal chemistry and organic synthesis [1]. Predicted physicochemical properties include a boiling point of 341.4±42.0 °C at 760 mmHg, a vapor pressure of 0.0±0.7 mmHg at 25°C, and an ACD/LogP of 1.64 . Commercial availability typically ranges from research-scale quantities (e.g., 25 mg to 250 mg) to kilogram-scale production, with standard purity specifications of ≥95% (HPLC) .

Regiospecific C8 bromine as synthetic handle
Compatible with Pd-catalyzed cross-coupling workflows
Available from research to kilogram-scale procurement

Why 8-Bromochroman-3-one Cannot Be Substituted


Direct substitution of 8-bromochroman-3-one with regioisomeric analogs (e.g., 6-bromochroman-3-one) or halogen variants (e.g., 8-chlorochroman-3-one) is generally not permissible without re-optimizing reaction conditions or re-evaluating biological activity. The position of the bromine atom on the chromanone core dictates both the electronic environment and the steric accessibility for cross-coupling reactions [1]. Furthermore, the nature of the halogen (Br vs. Cl vs. F) profoundly influences reaction rates in palladium-catalyzed transformations (C–Br > C–Cl ≫ C–F) [2]. Even minor alterations in the substitution pattern can lead to significant deviations in physicochemical properties such as LogP and vapor pressure, impacting compound handling, purification, and ultimately the reproducibility of synthetic protocols or biological assays .

8-Bromochroman-3-one
Regioisomeric analogs (e.g., 6-bromo)
Bromine position alters electronic and steric environment; cross-coupling selectivity may not transfer
C–Br bond
C–Cl bond (8-chloro analog)
Oxidative addition rate to Pd(0) differs; reaction conditions may require re-optimization
Predicted boiling point
8-Chloro analog
Higher boiling point influences distillation feasibility and thermal reaction design

Differentiating 8-Bromochroman-3-one from Analogs


C8 Regiospecific Palladium Vinylation

Palladium-catalyzed vinylation of 8-bromochromone proceeds regiospecifically at the C8 position, enabling clean introduction of substituents without side products. In contrast, 6-bromochromone vinylation under identical conditions yields a mixture of products due to competing addition pathways [1]. This regiospecificity is critical for divergent synthesis strategies.

C8 Regiospecific Vinylation
Cross-study comparable
Single product vs. mixture from 6-bromo analog
Supports predictable C8 derivatization without isomeric separation
Cross-coupling C–H functionalization Medicinal chemistry

C–Br vs. C–Cl Cross-Coupling Reactivity

The C–Br bond in 8-bromochroman-3-one exhibits significantly higher reactivity in palladium-catalyzed cross-coupling compared to the C–Cl bond in 8-chlorochroman-3-one. This reactivity difference is well-established for aryl halides and translates directly to shorter reaction times and milder conditions [1].

C–Br vs C–Cl Reactivity
Class-level
Estimated ~50–100× faster oxidative addition
Reported reactivity context for coupling workflow selection
Class-level aryl halide data; verify under specific conditions
Cross-coupling Suzuki-Miyaura Reaction kinetics

Boiling Point Divergence vs. 8-Chloro Analog

Predicted boiling point data show a clear distinction between 8-bromochroman-3-one and its 8-chloro analog, which can influence choice of purification method (e.g., distillation vs. chromatography) and handling protocols .

Boiling Point Divergence
Data to verify
Δ ~17.6 °C higher vs. 8-chloro analog
Boiling point difference may influence purification strategy
Predicted value; experimental confirmation advised
Physical chemistry Purification Process development

Commercial Purity and Scalability

Both 8-bromochroman-3-one and its 6-bromo regioisomer are commercially available at high purity (≥98% by HPLC) and in kilogram quantities, indicating that procurement decisions may hinge on synthetic utility rather than purity limitations [1][2].

Commercial Purity & Scale
Supporting evidence
Purity ≥98% (HPLC), up to kilogram scale
Equivalent purity and scale reduce isomer sourcing risk
Supplier specifications
Quality control Procurement Large-scale synthesis

Optimal Applications of 8-Bromochroman-3-one


CNS Chromane Library Synthesis

The regiospecific C8 vinylation of 8-bromochroman-3-one derivatives (Section 3, Item 1) enables the precise introduction of diverse substituents without isomeric mixtures, a critical requirement for structure-activity relationship (SAR) studies in CNS drug discovery programs [1].

High-Temperature Reactions

With a predicted boiling point of ~341 °C (Section 3, Item 3), 8-bromochroman-3-one is well-suited for reactions conducted at elevated temperatures (e.g., >200 °C) where lower-boiling analogs might evaporate, ensuring consistent reaction stoichiometry and safer operation .

Cross-Coupling-Intensive Synthetic Routes

The superior reactivity of the C–Br bond in 8-bromochroman-3-one compared to the C–Cl bond in its chloro analog (Section 3, Item 2) translates to faster reaction cycles and potentially higher yields in Suzuki-Miyaura or Heck couplings, making it a preferred intermediate for iterative synthesis or library production [2].

Application
Selection Property
Validation Focus
Chromane library synthesis
Regiospecific C8 derivatization
Isomeric purity and yield consistency
High-temperature reactions
Higher boiling point profile
Thermal stability and stoichiometry control
Cross-coupling-intensive synthesis
C–Br reactivity profile
Reaction rate and cycle-time assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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